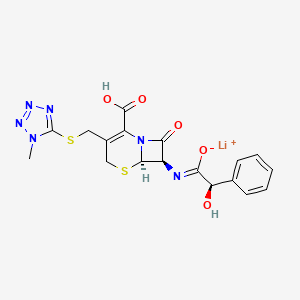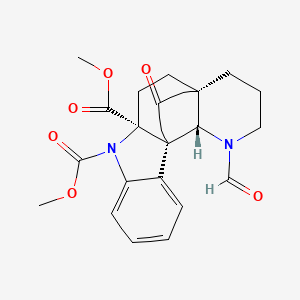
O-三苯甲氧基喹硫平
描述
“O-Triphenylmethoxy Quetiapine” is a derivative of Quetiapine . Quetiapine, sold under the brand name Seroquel among others, is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder .
Molecular Structure Analysis
The molecular structure of Quetiapine has been studied using various techniques, including spectroscopic and molecular docking . The results showed that there is a strong interaction between the host (polymer) and the guest (drug) due to several hydrogen bonds and other intermolecular (polar) interactions .
Chemical Reactions Analysis
The chemical reactions involving Quetiapine have been studied, particularly its interactions with Human Serum Albumin (HSA). The results confirmed the high capability of the synthesized molecular imprinted polymers as pharmaceutical carriers for quetiapine .
科学研究应用
疗效和临床应用
喹硫平治疗酒精依赖
喹硫平显示出治疗酒精使用障碍的希望,可能是由于它对情绪、焦虑和睡眠的影响,这可能会减轻戒断症状和经常与酒精依赖相关的精神共病 (Ray、Heydari 和 Zorick,2010)。
双相抑郁症管理
喹硫平和其缓释(XR)制剂已被证明对双相抑郁症有效,展示出抑郁症状和生活质量的改善。它因其在血清素和多巴胺受体上的拮抗活性而备受关注,其有效性得到随机、双盲、安慰剂对照试验的支持 (Sanford 和 Keating,2012)。
精神分裂症管理中的安全性
喹硫平在治疗精神分裂症方面耐受性良好且有效,与传统抗精神病药相比,锥体外系症状的发生率明显较低。它的使用得到了良好的风险收益比的支持,使其成为有价值的一线药物 (Dev 和 Raniwalla,2000)。
抑郁症和焦虑症中的新用途
喹硫平的应用已扩展到传统精神病障碍治疗之外,进入重度抑郁症和广泛性焦虑症等领域。其非标签使用得到了对重度抑郁症的强有力证据以及对治疗抵抗性和精神病性抑郁症的初步支持 (Ravindran、Al-Subaie 和 Abraham,2010)。
儿科和青少年应用
尽管信息有限,但喹硫平已被探索用于治疗患有各种精神疾病的儿童和青少年,显示出有效性和耐受性。这包括治疗精神病性障碍、双相障碍和其他疾病,表明对年轻患者来说是一个有希望的途径 (Masi 等人,2015)。
作用机制
Target of Action
O-Triphenylmethoxy Quetiapine, like its parent compound Quetiapine, primarily targets dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .
Mode of Action
The compound acts as an antagonist at these receptors, meaning it binds to these receptors and inhibits their activity . This antagonism at D2 and 5HT2A receptors is believed to contribute to its therapeutic effects in conditions like schizophrenia and bipolar disorder .
Biochemical Pathways
Quetiapine’s actions could lead to changes in various biochemical pathways. It has been suggested that quetiapine and its metabolites might influence the cell cycle and fate control . Moreover, it has been found to downregulate p21/Cdkn1a, a key regulator of cell cycle progression .
Pharmacokinetics
Quetiapine is metabolized in the liver via CYP3A4-catalysed sulfoxidation to its active metabolite norquetiapine . Its half-life is approximately 7 hours, and its maximum concentration is reached 1–2 hours after oral administration . Genetic polymorphism may determine quetiapine pharmacokinetics and pharmacodynamics, which could determine drug safety and effectiveness .
Result of Action
The molecular and cellular effects of quetiapine’s action are complex and multifaceted. It has been suggested that quetiapine may have neuroprotective effects . In cortical cell cultures treated with quetiapine, p21/Cdkn1a was significantly downregulated in oligodendrocyte precursor cells and neurons . This could potentially influence neuronal health and function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the presence of certain cytochrome P450 enzymes in the liver, which are responsible for metabolizing quetiapine, can affect the drug’s bioavailability and efficacy . Additionally, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.035, which means that the use of quetiapine fumarate is predicted to present an insignificant risk to the environment .
未来方向
Future research is needed regarding the most commonly used substances and substance classes, i.e., SSRIs, and quetiapine, but also with respect to people presenting with distinct comorbid conditions . This will help further understand the credible mechanism of transport and delivery of Quetiapine via HSA and design new Quetiapine-based derivatives with greater efficacy .
属性
IUPAC Name |
6-[4-[2-(2-trityloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39N3O2S/c1-4-14-32(15-5-1)40(33-16-6-2-7-17-33,34-18-8-3-9-19-34)45-31-30-44-29-28-42-24-26-43(27-25-42)39-35-20-10-12-22-37(35)46-38-23-13-11-21-36(38)41-39/h1-23H,24-31H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGEAROXHRMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127819 | |
| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Triphenylmethoxy Quetiapine | |
CAS RN |
844639-06-1 | |
| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844639-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Triphenylmethyl quetiapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,f][1,4]thiazepine, 11-[4-[2-[2-(triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TRIPHENYLMETHYL QUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1MK0J6LHQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B569773.png)

![1H-Phenaleno[2,1-d][1,3]thiazole](/img/structure/B569775.png)

![3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B569777.png)
![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1-(1,3-benzodioxol-5-yl)-5,6-dihydro-8,9-dimethoxy-](/img/no-structure.png)

![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)


![4-Chloro-2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)nicotinaldehyde](/img/structure/B569792.png)

